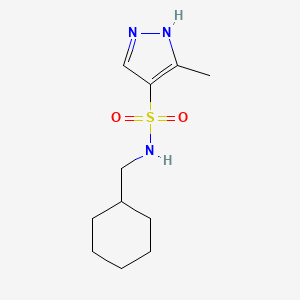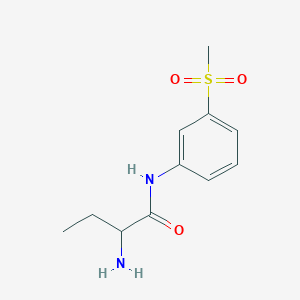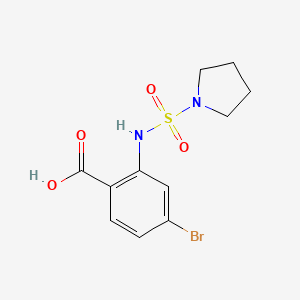
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide, also known as DMABN, is a synthetic compound that has gained attention in the scientific community due to its potential use in various applications.
Aplicaciones Científicas De Investigación
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide has shown potential as a fluorescent probe for the detection of DNA damage and as a potential anticancer agent. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide has been shown to interact with DNA, leading to the formation of adducts that can be detected by fluorescence. It has also been shown to inhibit the activity of certain enzymes involved in DNA repair and replication, leading to increased DNA damage and cell death.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide has been shown to induce apoptosis in cancer cells and to reduce the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide has several advantages for use in lab experiments, including its high sensitivity and specificity for detecting DNA damage, its fluorescent properties, and its potential use as an anticancer agent. However, its use is limited by its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
Future research on 4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide could focus on its potential use in the treatment of neurological disorders, as well as its potential as a diagnostic tool for detecting DNA damage. In addition, further studies are needed to determine its safety and efficacy in humans and to optimize its synthesis and purification methods.
Métodos De Síntesis
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide can be synthesized through a multistep process involving the reaction of 4-nitrobenzoyl chloride with 2-morpholin-4-yl-3H-benzimidazole in the presence of a base, followed by reduction with sodium borohydride and N-methylation with dimethyl sulfate. The final product is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-24(2)16-6-3-14(4-7-16)19(26)21-15-5-8-17-18(13-15)23-20(22-17)25-9-11-27-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,21,26)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWOJVZTXJLKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)




![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)

![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)
![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)